![molecular formula C24H36O2S B2390986 5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol CAS No. 205927-03-3](/img/structure/B2390986.png)
5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol
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Description
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol is a chemical compound with the empirical formula C24H34O2 . It has a molecular weight of 354.53 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCc1cc (c (O)c (c1C)-c2c (C)c (C)cc (c2O)C (C) (C)C)C (C) (C)C
. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 164-169 °C .Scientific Research Applications
Catalysis and Ring-Closing Reactions
5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol is utilized in catalysis, specifically in alkylidene and metalacyclic complexes of tungsten. These complexes, containing either racemic or enantiomerically pure forms of this ligand, have been shown to be effective in ring-closing reactions, yielding products in good yields and high enantioselectivity in asymmetric reactions. These findings are significant in the field of organic synthesis and catalysis (Tsang et al., 2003).
Antioxidant Studies
The compound has been studied for its homolytic reactivity and antioxidant properties. Thermodynamic and kinetic investigations have demonstrated its effectiveness as an antioxidant and polymerization inhibitor. These insights are valuable in materials science, particularly in the stabilization of polymers and other materials (Lucarini et al., 2001).
Polymerization and Ring-Opening Mechanisms
Significant research has been conducted on the use of this compound in the ring-opening polymerization of cyclic ethers and esters. Studies have revealed the potential of this biphenyl diol in facilitating polymerization processes, which is important for the development of new polymeric materials (Antelmann et al., 2001).
Molybdenum Complexes and Olefin Metathesis
In the realm of molybdenum olefin metathesis catalysts, this compound plays a crucial role. Studies have shown that molybdenum complexes containing this ligand exhibit catalytic activity and enantioselectivity in desymmetrization reactions, such as ring-closing metathesis of amines and lactams. This research is pertinent to advancing synthetic methodologies in organic chemistry (Pilyugina et al., 2007).
properties
IUPAC Name |
6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)-3,4-dimethylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O2/c1-13-11-17(23(5,6)7)21(25)19(15(13)3)20-16(4)14(2)12-18(22(20)26)24(8,9)10/h11-12,25-26H,1-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVVBVMYPLMIOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942783 |
Source
|
Record name | 3,3'-Di-tert-butyl-5,5',6,6'-tetramethyl[1,1'-biphenyl]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
205927-03-3 |
Source
|
Record name | 3,3'-Di-tert-butyl-5,5',6,6'-tetramethyl[1,1'-biphenyl]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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